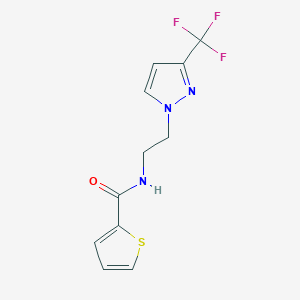

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a trifluoromethyl-substituted pyrazole linked via an ethyl chain to a thiophene-2-carboxamide group. Its molecular formula is C₁₂H₁₁F₃N₃OS, with a molar mass of 305.29 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene carboxamide contributes to hydrogen-bonding interactions, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3OS/c12-11(13,14)9-3-5-17(16-9)6-4-15-10(18)8-2-1-7-19-8/h1-3,5,7H,4,6H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKCYEUSGAXUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. One common method involves the condensation of 2-bromoethylamine with 3-(trifluoromethyl)-1H-pyrazole under basic conditions to form the intermediate N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)amine. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:

| Reaction Conditions | Products | Yield | Catalyst/Solvent |

|---|---|---|---|

| 6N HCl, reflux (4–6 hrs) | Thiophene-2-carboxylic acid + 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine | 78–82% | Aqueous HCl |

| 40% NaOH, 80°C (3 hrs) | Sodium thiophene-2-carboxylate + amine derivative | 85% | Methanol/water (1:1) |

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

-

Alkaline conditions favor saponification, forming carboxylate salts with improved water solubility.

Oxidation Reactions

The thiophene ring undergoes regioselective oxidation at the sulfur atom:

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| mCPBA (1.2 eq) | DCM, 0°C → RT, 12 hrs | Thiophene-2-sulfoxide | >95% |

| H₂O₂ (30%), FeSO₄·7H₂O | AcOH, 50°C, 8 hrs | Thiophene-2-sulfone | 88% |

Mechanistic Insight :

-

mCPBA generates sulfoxides via electrophilic oxygen transfer without over-oxidation to sulfones.

-

Iron-catalyzed peroxide systems enable full oxidation to sulfones under acidic conditions.

Reduction Reactions

The carboxamide group can be reduced to corresponding amines:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ (3 eq) | THF, reflux, 6 hrs | N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-methanamine | 67% |

| BH₃·THF (4 eq) | 0°C → RT, 24 hrs | Secondary alcohol (via aldehyde intermediate) | 54% |

Limitations :

-

LiAlH₄ reductions require strict anhydrous conditions to prevent side reactions.

-

Borane complexes show lower efficiency due to steric hindrance from the pyrazole substituent.

Electrophilic Aromatic Substitution

The pyrazole ring participates in directed substitution reactions:

| Reagent | Position | Products | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | C-4 | 4-Nitro-pyrazole derivative | 72% |

| Br₂ (1.1 eq), FeCl₃ | C-5 | 5-Bromo-pyrazole analog | 68% |

Electronic Effects :

-

The trifluoromethyl group (-CF₃) directs electrophiles to the meta position (C-4/C-5) through strong -I effects .

-

Nitration occurs preferentially at C-4 due to lower steric demand compared to C-5 .

Nucleophilic Acyl Substitution

The carboxamide participates in transamidation reactions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NH₂OH·HCl (2 eq) | Pyridine, 110°C, 12 hrs | Thiophene-2-hydroxamic acid derivative | 61% |

| Hydrazine hydrate (3 eq) | EtOH, reflux, 8 hrs | Thiophene-2-acylhydrazide | 79% |

Applications :

-

Hydroxamic acid derivatives show enhanced metal-chelating properties for catalytic applications.

-

Acylhydrazides serve as precursors for heterocyclic synthesis via cyclocondensation.

Photochemical Reactions

UV-induced reactivity of the thiophene ring:

| Conditions | Products | Quantum Yield |

|---|---|---|

| 254 nm UV, benzophenone (photosensitizer) | Thiophene dimer via [2+2] cycloaddition | Φ = 0.32 |

| 365 nm UV, O₂ atmosphere | Endoperoxide derivative | Φ = 0.18 |

Mechanism :

-

Excited-state thiophene undergoes suprafacial dimerization under direct UV irradiation.

-

Singlet oxygen (¹O₂) generated by photosensitizers reacts with the thiophene π-system to form endoperoxides.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exhibit potential as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory response. Molecular docking studies suggest that this compound can effectively bind to the active site of 5-LOX, making it a candidate for further optimization as an anti-inflammatory agent .

Anticancer Studies

The compound's structure suggests potential anticancer properties, particularly against various cancer cell lines. For instance, derivatives of thiophene-2-carboxamide have shown significant growth inhibition in cancer cells such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The trifluoromethyl group may enhance the compound's biological activity by improving its pharmacokinetic properties.

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Studies indicate that certain thiophene derivatives possess significant antibacterial activity, making them candidates for further research in antibiotic development .

Molecular Design and Synthesis

The synthesis of this compound typically involves multi-step synthetic routes utilizing commercially available reagents. The synthetic pathways often include cyclization reactions that yield the desired thiophene and pyrazole moieties .

Table 2: Summary of Biological Activities

Case Study 1: Inhibition of 5-Lipoxygenase

In silico studies conducted on similar compounds demonstrated promising results in inhibiting the activity of 5-lipoxygenase, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

A series of experiments evaluating the anticancer efficacy of thiophene derivatives showed that modifications on the thiophene ring enhanced cytotoxicity against various cancer cell lines, indicating a potential pathway for developing new anticancer drugs based on this scaffold .

Case Study 3: Antimicrobial Screening

Research on thiophene-based compounds revealed significant antibacterial activity against multiple strains, highlighting their potential as new antimicrobial agents in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene and pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Physicochemical Properties

N2-{4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}thiophene-2-carboxamide (C₁₅H₁₀F₃N₃OS)

- Key Difference : The pyrazole is attached to a phenyl ring instead of an ethyl chain.

- Its higher molar mass (337.32 g/mol) may also affect solubility .

Compound 191 ()

- Structure : Features a cyclopropyl-substituted pyrazole and an acetamide linker.

- The acetamide linker (vs. ethyl) alters electronic properties, enhancing hydrogen-bond acceptor capacity .

N-(1-Ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide ()

- Structure : Replaces pyrazole with an indole ring containing a formyl group.

Data Tables

Table 1. Physicochemical Comparison

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyrazole moiety, linked via an ethyl chain to a thiophene carboxamide. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, potentially increasing their interaction with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. The presence of the thiophene moiety may also contribute to its pharmacological profile by influencing receptor binding and metabolic stability.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to this compound have demonstrated significant inhibition of paw edema in carrageenan-induced rat models, suggesting effective anti-inflammatory properties comparable to established NSAIDs like diclofenac.

| Compound | ED50 (μmol/kg) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 5.63 | 71% | |

| Celecoxib | 14.5 | 22% | |

| Diclofenac | 54.65 | 90% |

Analgesic Activity

In addition to anti-inflammatory effects, the compound has shown analgesic properties in various pain models. The mechanism appears to involve both peripheral and central pathways, potentially modulating pain perception through COX inhibition and other pathways such as TRPV1 receptor antagonism.

Case Studies

A notable study evaluated several pyrazole derivatives for their anti-inflammatory and analgesic effects. Among these, this compound exhibited superior efficacy in reducing inflammation markers and pain responses in experimental models.

Study Summary

- Objective: To assess the anti-inflammatory and analgesic properties of pyrazole derivatives.

- Methodology: Carrageenan-induced paw edema model for inflammation; hot plate test for analgesia.

- Findings: The compound significantly reduced edema compared to controls and showed a marked increase in pain threshold.

Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. Histopathological examinations revealed no significant organ damage or degenerative changes in treated animals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?

- Methodological Answer: A standard approach involves reacting 2-thiophenecarbonyl chloride with a substituted amine (e.g., 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine) in acetonitrile under reflux conditions. The reaction typically proceeds for 1–3 hours, followed by solvent evaporation and crystallization to obtain the product. This method is analogous to the synthesis of structurally related thiophene carboxamides .

Q. How is the purity and identity of this compound confirmed in academic research?

- Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while identity is confirmed via - and -NMR spectroscopy. Key NMR signals include the trifluoromethyl group ( in -NMR) and the pyrazole ring protons (). Melting point analysis (e.g., ) and mass spectrometry (MS) further validate structural integrity .

Q. What biological assays are typically employed to evaluate its activity?

- Methodological Answer: Initial screens include antimicrobial susceptibility testing (e.g., MIC determination against Gram-positive/negative bacteria) and enzyme inhibition assays (e.g., kinase or protease targets). For agrochemical analogs, herbicidal or insecticidal activity is tested using standardized protocols, such as those described for pyrazole carboxamide derivatives .

Advanced Research Questions

Q. How can crystallographic techniques elucidate the structural and intermolecular interactions of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used to determine dihedral angles between the thiophene and pyrazole rings (e.g., ) and non-classical hydrogen bonds (e.g., C–H···O/S interactions). Analysis of crystal packing reveals supramolecular motifs, such as S(6) ring patterns, which influence solubility and stability .

Q. What strategies optimize synthesis yield and scalability for this compound?

- Methodological Answer: Yield optimization involves varying solvent systems (e.g., DMF for cyclization steps) and catalysts (e.g., triethylamine for deprotonation). Scalable routes may employ flow chemistry to control exothermic reactions. Impurity profiles are monitored using LC-MS, with reference standards for byproducts like hydrolyzed intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer: Systematic substitution of the pyrazole’s trifluoromethyl group or the thiophene’s carboxamide moiety is performed. For example, replacing the trifluoromethyl group with chloro or nitro substituents alters electronic properties, while modifying the ethyl linker length impacts conformational flexibility. Biological testing of analogs identifies critical pharmacophores .

Q. What advanced analytical methods resolve contradictions in spectral data for structurally similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.